4-Tritylsulfanylbutanoic acid
Overview
Description
4-Tritylsulfanylbutanoic acid is an organic compound with the molecular formula C23H22O2S and a molecular weight of 362.48 g/mol . This compound is known for its unique structure, which includes a butanoic acid backbone with a triphenylmethylthio group attached at the fourth carbon position. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tritylsulfanylbutanoic acid can be synthesized through the reaction of triphenylmethyl chloride with 4-mercaptobutyric acid . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for butanoic acid, 4-[(triphenylmethyl)thio]- are not widely documented, the synthesis process generally involves standard organic synthesis techniques. These may include the use of large-scale reactors and purification methods such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Tritylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the triphenylmethylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
4-Tritylsulfanylbutanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(triphenylmethyl)thio]- involves its interaction with molecular targets such as enzymes and proteins. The triphenylmethylthio group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)butanoic acid: Similar structure but with a methylthio group instead of a triphenylmethylthio group.
4-Bromobutyric acid: Contains a bromine atom instead of the triphenylmethylthio group.
Triphenylmethyl mercaptan: Contains the triphenylmethylthio group but lacks the butanoic acid backbone.
Uniqueness
4-Tritylsulfanylbutanoic acid is unique due to the presence of the bulky triphenylmethylthio group, which imparts distinctive chemical properties and reactivity. This makes it a valuable compound for specific research applications where steric hindrance and specific interactions are required.
Biological Activity
4-Tritylsulfanylbutanoic acid (CAS No. 377733-71-6) is an organic compound characterized by its unique triphenylmethylthio group attached to a butanoic acid backbone. This compound has garnered interest in various fields, particularly in biological research due to its potential enzyme inhibition and protein modification properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C23H22O2S
- Molecular Weight : 362.48 g/mol
- Structure : The compound features a bulky triphenylmethylthio group which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with enzymes and proteins. The triphenylmethylthio group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways, including metabolic processes and cellular signaling.
Enzyme Inhibition
Research indicates that this compound is effective in studies involving enzyme inhibition. It has been shown to interact with several enzymes, potentially leading to therapeutic applications in drug development.
Protein Modification
The compound's ability to modify proteins suggests its utility in biochemical research, particularly in understanding protein-protein interactions and the development of targeted therapies.
Antimicrobial Activity
A study tested the antimicrobial properties of various derivatives related to butanoic acids, including compounds similar to this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Activity against Gram-positive | Activity against Gram-negative | Activity against Fungi |
---|---|---|---|
Compound A | High | Moderate | Moderate |
Compound B | Moderate | High | High |
This compound | High | High | Moderate |
These findings suggest that this compound exhibits promising antimicrobial properties that could be explored further for therapeutic applications.
Case Studies
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound inhibited specific enzymes involved in metabolic pathways. The inhibition was dose-dependent, indicating potential for therapeutic use in metabolic disorders.
- Protein Interaction Research : A study focused on the modification of histone chaperone proteins using this compound showed altered protein interactions that could influence gene expression patterns in cancer cells.
Properties
IUPAC Name |
4-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2S/c24-22(25)17-10-18-26-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBOXVPLSTPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730903 | |
Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377733-71-6 | |
Record name | 4-[(Triphenylmethyl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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